Cifenline, (R)- - 125836-74-0

Cifenline, (R)-

Catalog Number: EVT-1466254
CAS Number: 125836-74-0
Molecular Formula: C18H18N2
Molecular Weight: 262.356
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cifenline is derived from a class of compounds known as piperazine derivatives. These compounds are characterized by their piperazine ring structure, which often contributes to their pharmacological properties. The specific configuration of Cifenline, particularly its (R)-enantiomer, is significant because stereochemistry can influence the compound's biological activity and interaction with target proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cifenline typically involves multi-step organic reactions. The general synthetic route includes:

  1. Formation of the Thiazole Ring: This is achieved through a condensation reaction between appropriate thiazole precursors.
  2. Piperazine Substitution: The thiazole derivative is then reacted with a piperazine compound to introduce the piperazine moiety.
  3. Pyranone Formation: The final step involves cyclization to form the pyranone structure, often utilizing acid-catalyzed reactions or other cyclization methods.

Technical details include the use of solvents such as dimethyl sulfoxide and various catalysts to facilitate reactions, alongside purification techniques like recrystallization or chromatography to isolate the desired product .

Molecular Structure Analysis

Structure and Data

Cifenline has a complex molecular structure that can be represented by its chemical formula C19H20F3N3OC_{19}H_{20}F_{3}N_{3}O with a molecular weight of approximately 365.38 g/mol. The three-dimensional structure features multiple functional groups including:

  • A trifluoromethyl group
  • A thiazole ring
  • A piperazine moiety
  • A pyranone core

The stereochemistry at the chiral center is crucial for its pharmacological activity, making the (R)-enantiomer particularly important .

Chemical Reactions Analysis

Reactions and Technical Details

Cifenline undergoes various chemical reactions that are essential for its interaction with biological targets. Key reactions include:

  1. Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity.
  2. Hydrogen Bonding Interactions: The presence of functional groups enables Cifenline to form hydrogen bonds with target proteins, influencing binding affinity and specificity.
  3. Metabolic Stability: Understanding the metabolic pathways through which Cifenline is processed in vivo is critical for assessing its pharmacokinetics and potential toxicity .
Mechanism of Action

Process and Data

Cifenline's mechanism of action primarily involves modulation of neurotransmitter systems, particularly those associated with serotonin and dopamine receptors. It has been shown to exhibit activity that can enhance neurotransmission in certain pathways, potentially leading to therapeutic effects in conditions such as anxiety and depression.

Data from pharmacological studies indicate that Cifenline may also influence ion channel activity, contributing to its cardiovascular effects by modulating heart rate and contractility .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cifenline exhibits several notable physical properties:

  • Melting Point: Typically ranges between 150°C to 160°C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water, which affects its bioavailability.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Chemical properties include:

  • Log P Value: Indicates moderate lipophilicity, which is beneficial for membrane permeability.
  • pKa Values: Relevant for understanding ionization at physiological pH levels .
Applications

Scientific Uses

Cifenline has potential applications across several scientific domains:

  1. Pharmaceutical Development: As a candidate for treating neurological disorders due to its effects on neurotransmitter systems.
  2. Cardiovascular Research: Investigated for its ability to modulate heart function and blood pressure.
  3. Chemical Biology: Utilized in studies exploring drug-target interactions and structure-activity relationships.

Its diverse applications underscore the importance of continued research into its pharmacological profile and therapeutic potential .

Introduction to Cifenline, (R)-

Chemical Classification and Nomenclature

Chemical Classification:(R)-Cifenline (commonly known as (R)-cibenzoline) is a cyclopropane-derived imidazoline derivative classified as a Class Ia antiarrhythmic agent. Its core structure features a diphenylcyclopropyl moiety fused to a 4,5-dihydro-1H-imidazole ring, with stereochemical specificity at the cyclopropane carbon position [3] [6].

Systematic Nomenclature:The IUPAC name for the compound is 2-[(1R)-2,2-diphenylcyclopropyl]-4,5-dihydro-1H-imidazole. Its molecular formula is C₁₈H₁₈N₂ (molecular weight: 262.35 g/mol). The (R)-enantiomer exhibits distinct pharmacological advantages over the racemic mixture, including enhanced ion channel interactions and metabolic stability [3] [9].

Table 1: Nomenclature and Identifiers of (R)-Cifenline

Nomenclature TypeIdentifier
IUPAC Name2-[(1R)-2,2-diphenylcyclopropyl]-4,5-dihydro-1H-imidazole
CAS Registry (Enantiomer)125836-74-0
CAS Registry (Racemate)53267-01-9
Synonyms(R)-Cibenzoline; Cifenline; Ro 22-7796
Molecular FormulaC₁₈H₁₈N₂
SMILESC1C@@HC1(C3=CC=CC=C3)C4=CC=CC=C4
InChI KeyIPOBOOXFSRWSHL-INIZCTEOSA-N

Stereochemistry:The absolute (R)-configuration at the cyclopropane chiral center (C1 position) governs its spatial orientation, enabling selective binding to cardiac ion channels. X-ray crystallography confirms the trans arrangement of phenyl rings relative to the imidazoline ring system [3] [8].

Historical Development and Discovery

Discovery Timeline:(R)-Cifenline emerged from pharmaceutical development in the late 1970s by Hoffmann-La Roche. Initial research targeted structural analogs of aprindine, aiming to retain sodium channel-blocking efficacy while reducing neurological toxicity. The racemic form (cibenzoline) entered clinical trials in 1984 for ventricular arrhythmias [5] [6].

Enantiomeric Separation:By the early 1990s, chiral separation studies revealed the (R)-enantiomer’s superior antiarrhythmic activity and reduced proarrhythmic risks compared to the (S)-form. This was attributed to stereoselective interactions with cardiac sodium and potassium channels [2] [9]. The succinate salt form (R)-cibenzoline succinate (UNII: I564AS33LQ) was later developed to enhance solubility [8].

Table 2: Key Milestones in (R)-Cifenline Development

YearMilestoneSignificance
1984First clinical trial of racemic cibenzolineDemonstrated >75% suppression of ventricular premature complexes (VPCs) [5]
1989Double-blind study of racemate for VPCsConfirmed efficacy vs. placebo (p<0.0001) [4]
1992Comprehensive pharmacological review publishedClassified as Class Ia/III/IV antiarrhythmic [2]
2000sEnantiopure (R)-form advancedImproved therapeutic index in preclinical models [3] [8]

Patent Evolution:Early patents covered the racemic compound (US Patent 3,857,845), while later innovations focused on enantioselective synthesis and crystalline forms of the (R)-enantiomer [8].

Pharmacological Relevance in Antiarrhythmic Research

Mechanism of Action

(R)-Cifenline primarily acts as a sodium channel blocker (Class Ia action) with secondary potassium channel inhibition (Class III) and calcium channel modulation (Class IV). Its multimodal mechanism includes:

  • Voltage-Gated Na⁺ Channel Blockade: Reduces phase 0 depolarization velocity (IC₅₀: 8.8 μM for IKr), suppressing ectopic pacemaker activity [9].
  • K⁺ Channel Inhibition: Prolongs action potential duration (APD) by blocking IKr (IC₅₀: 8.8 μM) and IKs (IC₅₀: 12.3 μM) currents [9] [2].
  • KATP Channel Antagonism: Inhibits Kir6.2 subunits (IC₅₀: 22.2 μM), potentially contributing to hypoglycemic side effects [9].
  • L-Type Ca²⁺ Channel Interaction: Weak inhibition (IC₅₀: 14–30 μM) in ventricular myocytes [9].

Table 3: Ion Channel Targets of (R)-Cifenline

TargetEffectIC₅₀ (μM)Biological Impact
Voltage-Gated Na⁺Blockade8.8 (IKr)↓ Conduction velocity; ↑ QRS duration
IKs (K⁺)Inhibition12.3↑ Action potential duration (APD)
KATP (Kir6.2)Inhibition22.2Impaired insulin secretion; hypoglycemia
L-Type Ca²⁺Partial block14–30Minor negative inotropy

Research Findings

Antiarrhythmic Efficacy:

  • Ventricular Arrhythmias: A 1989 double-blind study showed (R)-Cifenline suppressed >75% of ventricular premature complexes (VPCs) in 25/46 patients (p<0.0001 vs. placebo) [4].
  • Ventricular Tachycardia (VT): Early trials demonstrated termination of drug-refractory VT in 9/10 patients [5].
  • Supraventricular Arrhythmias: Shown to reduce atrial fibrillation recurrence post-cardiac surgery [2].

Stereoselectivity Insights:

  • The (R)-enantiomer exhibits 3-fold stronger Na⁺ channel blockade than the (S)-form due to optimal spatial alignment with the channel’s inner pore [3] [9].
  • Animal studies confirm superior APD prolongation with (R)-cifenline at equivalent doses, reducing torsadogenic risk [9].

Clinical Research Impact:

  • Post-CAST trial era: Use restricted to high-risk ventricular arrhythmias due to proarrhythmia concerns with Class I agents [2].
  • Ongoing studies explore (R)-cifenline in inherited arrhythmia syndromes (e.g., LQT3) where Na⁺ channel modulation is beneficial [9].

Table 4: Key Clinical Research Outcomes

Arrhythmia TypeStudy DesignEfficacy OutcomeReference
Ventricular Premature ComplexesDouble-blind, placebo-controlled (n=46)>75% VPC reduction in 54% of patients [4]
Sustained Ventricular TachycardiaOpen-label (n=21)90% suppression of VT episodes [5]
Post-MI ArrhythmiasComparative vs. quinidineEquivalent efficacy, better tolerability [2]

Emerging Research Directions

  • Metabolic Effects: KATP blockade in pancreatic β-cells links (R)-cifenline to hypoglycemia, prompting studies on structure-activity relationships to dissociate cardiac vs. metabolic actions [9].
  • Hypertrophic Cardiomyopathy: Pilot data suggest benefits in arrhythmia control via dual Na⁺/Ca²⁺ modulation [2].

Properties

CAS Number

125836-74-0

Product Name

Cifenline, (R)-

IUPAC Name

2-[(1R)-2,2-diphenylcyclopropyl]-4,5-dihydro-1H-imidazole

Molecular Formula

C18H18N2

Molecular Weight

262.356

InChI

InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)/t16-/m0/s1

InChI Key

IPOBOOXFSRWSHL-INIZCTEOSA-N

SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.